1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate
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Overview
Description
1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[221]heptane-1,4-dicarboxylate is a complex organic compound characterized by its unique bicyclic structure This compound features a 1,3-dioxoisoindolin-2-yl group attached to a 4-methyl bicyclo[221]heptane-1,4-dicarboxylate framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further modified to introduce the bicyclic structure . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the condensation process .
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione scaffold and exhibit similar chemical reactivity.
Bicyclo[2.2.1]heptane derivatives: Compounds with a similar bicyclic structure but different functional groups.
Uniqueness: 1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate is unique due to its combination of the isoindoline-1,3-dione and bicyclo[2.2.1]heptane frameworks. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H17NO6 |
---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
4-O-(1,3-dioxoisoindol-2-yl) 1-O-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate |
InChI |
InChI=1S/C18H17NO6/c1-24-15(22)17-6-8-18(10-17,9-7-17)16(23)25-19-13(20)11-4-2-3-5-12(11)14(19)21/h2-5H,6-10H2,1H3 |
InChI Key |
RGBHVGLYZMLYIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(C1)(CC2)C(=O)ON3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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